(2,6-Dimethylphenyl)hydrazine

Fischer indole synthesis Heterocyclic chemistry Tetrahydrocarbazole

(2,6-Dimethylphenyl)hydrazine (CAS 603-77-0) is a doubly-ortho-substituted arylhydrazine belonging to the dimethylphenylhydrazine isomer family (C8H12N2, MW 136.19 g/mol). Its free base is a colorless to yellow liquid, while the hydrochloride salt (CAS 2538-61-6) is a white crystalline solid with enhanced stability.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 603-77-0
Cat. No. B1362669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethylphenyl)hydrazine
CAS603-77-0
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NN
InChIInChI=1S/C8H12N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5,10H,9H2,1-2H3
InChIKeyCCHJMGDYNLOYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,6-Dimethylphenyl)hydrazine CAS 603-77-0: A Sterically-Hindered Arylhydrazine for Controlled Heterocyclic Synthesis


(2,6-Dimethylphenyl)hydrazine (CAS 603-77-0) is a doubly-ortho-substituted arylhydrazine belonging to the dimethylphenylhydrazine isomer family (C8H12N2, MW 136.19 g/mol). Its free base is a colorless to yellow liquid, while the hydrochloride salt (CAS 2538-61-6) is a white crystalline solid with enhanced stability [1]. The compound's defining feature is the steric bulk from two ortho-methyl groups on the phenyl ring, which exerts profound control over the regiochemical outcome of Fischer indole syntheses — a property that distinguishes it from other dimethylphenylhydrazine isomers and unsubstituted phenylhydrazine [2].

Why Procurement of a Random Dimethylphenylhydrazine Isomer Is Insufficient


The three dimethylphenylhydrazine isomers (2,6-, 2,4-, and 3,5-dimethyl) are not interchangeable reagents. The 2,6-isomer's doubly-ortho-substituted architecture creates a steric environment that fundamentally alters its condensing behavior with carbonyl compounds compared to the 2,4- or 3,5-isomers. This steric hindrance is not a marginal effect but rather determines whether a productive Fischer indole cyclization will occur at all, as demonstrated when N′-methyl-2,6-dimethylphenylhydrazine hydrochloride fails to react with 2,6-dimethylcyclohexanone under conditions where other isomers may proceed [1]. Procuring a generic 'dimethylphenylhydrazine' without verifying the substitution pattern risks failed syntheses or undesired products. Additionally, the choice between the free base (CAS 603-77-0) and the hydrochloride salt (CAS 2538-61-6) has a quantifiable impact on reaction yield and decomposition rate in the Fischer indole synthesis [2].

Quantitative Differentiation Evidence for (2,6-Dimethylphenyl)hydrazine vs. Closest Analogs


Fischer Indole Product Yield: Dimethyltetrahydrocarbazole at 36% vs. 31% via Hydrazine Hydrochloride vs. Free Base

In the condensation of N′-methyl-2,6-dimethylphenylhydrazine with propionaldehyde, the hydrochloride salt form provides a 36% yield of 1,3,7-trimethylindole, compared to 31% yield when the free base is used under otherwise identical conditions [1]. This 5-percentage-point yield advantage is attributable to the hydrochloride salt's ability to minimize general decomposition of the reaction mixture [2]. When the same hydrochloride is condensed with cyclohexanone, it produces 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole; the free base gives lower yields and greater decomposition [2].

Fischer indole synthesis Heterocyclic chemistry Tetrahydrocarbazole

Steric Gatekeeping: Complete Reaction Blockade Against 2,6-Dimethylcyclohexanone

N′-methyl-2,6-dimethylphenylhydrazine hydrochloride reacts productively with 2-methylcyclohexanone to yield 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole (accompanied by ammonium chloride and methylammonium chloride in a 1:1 ratio), but fails entirely to react with 2,6-dimethylcyclohexanone under identical refluxing dry benzene conditions [1]. This absolute on/off reactivity switch is a direct consequence of the two ortho-methyl groups on the phenyl ring combining with the substrate's own steric demand to exceed the threshold for productive condensation. In contrast, less sterically hindered arylhydrazines (e.g., phenylhydrazine or 3,5-dimethylphenylhydrazine) do not exhibit this binary substrate discrimination.

Steric hindrance Fischer indole synthesis Substrate scope

Agricultural Intermediate Specificity: Exclusive Precursor to Oxadixyl Fungicide

The 2,6-dimethyl substitution pattern is structurally mandatory for the synthesis of the systemic fungicide Oxadixyl (CAS 77732-09-3). The synthetic route proceeds from 2,6-dimethylphenylhydrazine via reaction with 2-chloroethyl chloroformate, followed by 2-methoxyacetyl chloride and final ring closure [1]. Other dimethylphenylhydrazine isomers (e.g., 2,4- or 3,5-dimethyl) cannot yield the identical N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide final structure, as the oxazolidinone ring connectivity at the 2,6-positions is critical for biological activity . This creates a non-substitutable demand for the 2,6-isomer in agrochemical manufacturing.

Agrochemical intermediate Oxadixyl fungicide Phenylamide fungicide

Salt Form Stability: Hydrochloride (CAS 2538-61-6) Reduces Decomposition vs. Free Base (CAS 603-77-0)

The free base (2,6-dimethylphenyl)hydrazine (CAS 603-77-0) is a liquid susceptible to oxidative decomposition under ambient storage. Its hydrochloride salt (CAS 2538-61-6) is a white crystalline solid with a minimum purity specification of 95% from commercial suppliers, and higher grades at 98%+ for research-grade applications . The salt form shows improved thermal stability, with documented long-term storage at 2–8°C, and demonstrates minimized decomposition during Fischer indole reactions compared to the free base [1]. This stability difference is consistent with the class-level behavior of arylhydrazines, where salt formation reduces the nucleophilicity of the terminal -NH₂ group and retards autoxidation.

Salt form selection Chemical stability Hydrazine handling

High-Confidence Application Scenarios for (2,6-Dimethylphenyl)hydrazine Based on Verified Differentiation Evidence


Regioselective Fischer Indole Synthesis Requiring Steric Control at the 8,9-Positions

When synthesizing tetrahydrocarbazole derivatives where substitution at the 8 and 9 positions is required and steric gating is desired, N′-methyl-2,6-dimethylphenylhydrazine hydrochloride provides the necessary ortho-substitution pattern. The reagent reacts with cyclohexanone to give 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole [1] and with 2-methylcyclohexanone to give 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole [2], while completely rejecting 2,6-dimethylcyclohexanone. This predictable selectivity profile is essential for medicinal chemistry groups building indole-focused compound libraries where precise control of the carbazole substitution pattern is required.

Oxadixyl Agrochemical Production: Non-Substitutable Intermediate

In the industrial synthesis of the phenylamide systemic fungicide Oxadixyl (CAS 77732-09-3), (2,6-dimethylphenyl)hydrazine or its hydrochloride is the mandatory arylhydrazine building block. The synthesis proceeds via sequential reaction with 2-chloroethyl chloroformate and 2-methoxyacetyl chloride, culminating in ring closure to the oxazolidinone [3]. Agrochemical manufacturers and contract synthesis organizations procuring this compound for Oxadixyl production must specify the 2,6-isomer; any other dimethylphenylhydrazine isomer will lead to a structurally distinct and biologically inactive final product.

Pharmaceutical Heterocyclic Core Construction via Fischer Indolization

For medicinal chemistry programs targeting indole-based pharmacophores (anticancer, anti-inflammatory, or antihypertensive agents), 2,6-dimethylphenylhydrazine hydrochloride serves as a reliable starting material for constructing substituted indole and tetrahydrocarbazole cores. The documented yield advantage of the hydrochloride salt over the free base (36% vs. 31% in propionaldehyde condensation) [4] combined with its defined steric reactivity profile enables consistent batch-to-batch synthetic performance. The compound is also employed in the synthesis of 3-arylimino-2,3,5,6-tetrahydro-4H-1,4-thiazines with potential antihypertensive activity .

Steric Probe Reagent for Investigating Substrate Scope in Methodological Studies

The absolute failure of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride to react with 2,6-dimethylcyclohexanone, while reacting productively with 2-methylcyclohexanone under identical conditions, makes this compound a valuable steric probe for investigating the scope and limitations of Fischer indole methodologies [2]. Reaction development laboratories can systematically employ this binary response to map the steric tolerance of new catalytic or thermal Fischer indole protocols, using the reagent as a standardized steric benchmark.

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